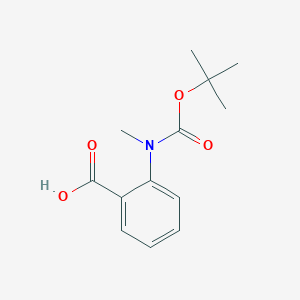

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Beschreibung

The exact mass of the compound 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLICAHPTWWCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373781 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141871-02-5 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141871-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a key building block in synthetic organic chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Properties

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, also known as N-Boc-N-methylanthranilic acid, is a derivative of anthranilic acid where the amino group is protected by both a methyl and a tert-butoxycarbonyl (Boc) group. This dual modification offers unique steric and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Data

| Identifier | Value |

| CAS Number | 141871-02-5 |

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| InChI Key | UXLICAHPTWWCII-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=CC=C1C(=O)O)C(=O)OC(C)(C)C |

| Physical Property | Value | Source |

| Boiling Point | 367 °C at 760 mmHg | N/A |

| Density | 1.199 g/cm³ | N/A |

| Flash Point | 175.8 °C | N/A |

| Vapor Pressure | 4.94E-06 mmHg at 25°C | N/A |

| Storage Class | 11 - Combustible Solids |

| Spectroscopic Data | Predicted Characteristic Peaks |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the N-methyl protons (singlet, ~3.2 ppm), aromatic protons (multiplets, ~7.0-8.0 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm), the Boc quaternary carbon (~80 ppm), the N-methyl carbon (~35 ppm), aromatic carbons (~120-140 ppm), the Boc carbonyl carbon (~155 ppm), and the carboxylic acid carbonyl carbon (~170 ppm).[1][2] |

| FT-IR | Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), the urethane C=O stretch (~1710 cm⁻¹), the carboxylic acid C=O stretch (~1680 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the Boc group. |

Synthesis and Experimental Protocols

The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid typically involves the N-Boc protection of 2-(methylamino)benzoic acid (N-methylanthranilic acid). While a specific detailed protocol for this exact transformation is not widely published, a general and reliable method can be adapted from standard procedures for the N-Boc protection of amines and amino acids.[3][4][5]

Experimental Protocol: N-Boc Protection of 2-(methylamino)benzoic acid

This protocol is a representative procedure based on established methods for N-tert-butoxycarbonylation.

Materials:

-

2-(methylamino)benzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

5% aqueous citric acid solution or dilute HCl

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve 2-(methylamino)benzoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[4]

-

To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at room temperature.[4]

-

Stir the reaction mixture for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Dilute the reaction mixture with water and extract with ethyl acetate to remove any unreacted Boc₂O and byproducts.[4]

-

Acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution.[4]

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Logical Workflow for Synthesis:

Applications in Research and Drug Development

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide science. The Boc protecting group provides stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, allowing for the selective unmasking of the secondary amine for further functionalization.[5][]

Role in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS). While Fmoc chemistry is more prevalent today, Boc-based strategies are still advantageous for the synthesis of certain peptides. N-methylated amino acids, such as the one described here, are incorporated into peptide chains to introduce conformational constraints, increase metabolic stability, and enhance cell permeability.[7][8]

Building Block for Biologically Active Molecules

Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in the structure of kinase inhibitors and other therapeutic agents.[9] The substitution pattern of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid makes it an attractive starting material for the synthesis of novel compounds targeting various signaling pathways implicated in diseases such as cancer.

Hypothetical Application in Kinase Inhibitor Synthesis:

Derivatives of this compound could potentially be used to synthesize inhibitors of protein kinases, which are key regulators of cellular processes. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The carboxylic acid functionality of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid can be used to construct such heterocyclic systems, while the protected amino group allows for the later introduction of side chains to improve potency and selectivity.

Potential Signaling Pathway Involvement:

While there is no direct evidence linking 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid to specific signaling pathways, its potential application in the development of kinase inhibitors suggests that its derivatives could modulate pathways such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]

Safety and Handling

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Working in a well-ventilated area or under a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

This technical guide provides a solid foundation for understanding the properties and potential applications of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. Its versatility as a protected amino acid building block ensures its continued relevance in the pursuit of novel therapeutics and other advanced materials.

References

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. mdpi.com [mdpi.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

N-Boc-N-methylanthranilic acid chemical structure and IUPAC name

This technical guide provides a comprehensive overview of N-Boc-N-methylanthranilic acid, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Designed for researchers, scientists, and drug development professionals, this document details its chemical identity, physicochemical properties, and a detailed protocol for its preparation.

Chemical Structure and IUPAC Name

N-Boc-N-methylanthranilic acid is a derivative of anthranilic acid, where the amino group is protected by both a methyl and a tert-butoxycarbonyl (Boc) group. This protection strategy is common in peptide synthesis and other organic transformations to prevent unwanted side reactions of the amine functionality.

The systematic IUPAC name for this compound is 2-[(tert-butoxycarbonyl)(methyl)amino]benzoic acid .[1]

Chemical Structure:

The structure consists of a benzoic acid moiety substituted at the 2-position with a nitrogen atom. This nitrogen is further substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group.

Physicochemical Properties

A summary of the key quantitative data for N-Boc-N-methylanthranilic acid is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 2-[(tert-butoxycarbonyl)(methyl)amino]benzoic acid |

| CAS Number | 141871-02-5[2][3] |

| Molecular Formula | C₁₃H₁₇NO₄[2][3] |

| Molecular Weight | 251.28 g/mol [2][3] |

| Melting Point | 134.31°C (Predicted)[2] |

| Boiling Point | 367°C at 760 mmHg[2][4] |

| Solubility | Slightly soluble in water[2] |

Experimental Protocols

The synthesis of N-Boc-N-methylanthranilic acid is typically achieved through the Boc-protection of N-methylanthranilic acid. The following is a detailed methodology for this key transformation.

Synthesis of N-Boc-N-methylanthranilic acid from N-methylanthranilic acid

This protocol outlines the standard procedure for the protection of the secondary amine in N-methylanthranilic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

N-methylanthranilic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous Tetrahydrofuran (THF) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or other suitable extraction solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve N-methylanthranilic acid in anhydrous THF.

-

To the stirred solution, add triethylamine (1.2-1.5 equivalents).

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.5 equivalents) in a minimal amount of THF.

-

Add the Boc₂O solution dropwise to the N-methylanthranilic acid solution at room temperature.

-

Allow the reaction to stir at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude N-Boc-N-methylanthranilic acid.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical relationships and workflows associated with N-Boc-N-methylanthranilic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N-methylanthranilic Acid (CAS 141871-02-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methylanthranilic acid, with the CAS number 141871-02-5, is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure incorporates a protected amino group and a carboxylic acid on an anthranilic acid core, making it a valuable intermediate in the preparation of a variety of more complex molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of the available physicochemical properties of N-Boc-N-methylanthranilic acid, alongside detailed experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| CAS Number | 141871-02-5 |

| IUPAC Name | 2-[(tert-butoxycarbonyl)(methyl)amino]benzoic acid |

| Alternate Names | N-Boc-N-methylanthranilic acid |

| Molecular Formula | C₁₃H₁₇NO₄[1] |

| Molecular Weight | 251.28 g/mol [1] |

| Chemical Structure |

Physicochemical Properties

A summary of the known physicochemical properties of N-Boc-N-methylanthranilic acid is presented below. It is important to note that some of the data are predicted values, and experimental verification is recommended for critical applications. For comparative purposes, data for the related compound N-methylanthranilic acid (CAS 119-68-6) is also provided where available, as the Boc-protecting group can significantly influence these properties.

| Property | Value (CAS 141871-02-5) | Comparative Value (N-methylanthranilic acid, CAS 119-68-6) |

| Appearance | Off-white solid | Brown-greyish crystalline powder[2] |

| Melting Point | 134.31 °C (Predicted)[3] | 170-179 °C (decomposes)[2][4][5] |

| Boiling Point | 367 °C at 760 mmHg[3] | Not available |

| Solubility | Slightly soluble in water[3]. Solubility in organic solvents is not extensively reported but is expected in common organic solvents like methanol, ethanol, DMSO, and acetone. | Water: 0.2 g/L at 20 °C[2][5] |

| pKa | Data not readily available. The presence of the electron-withdrawing Boc group is expected to influence the acidity of the carboxylic acid compared to the unprotected analogue. | 5.34 (at 25 °C)[6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Solubility Determination

This protocol provides a qualitative method for determining the solubility of an organic compound in various solvents.

-

Preparation: Add approximately 10 mg of N-Boc-N-methylanthranilic acid to a small test tube.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, methanol, ethanol, DMSO, acetone) to the test tube.

-

Mixing: Vigorously agitate the mixture for 1-2 minutes.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Slightly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Reporting: Record the solubility at the tested concentration (e.g., "soluble at 10 mg/mL").

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.

-

Sample Preparation: Accurately weigh a sample of N-Boc-N-methylanthranilic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if solubility in pure water is low).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Biological Context and Applications

N-Boc-N-methylanthranilic acid is primarily utilized as a key intermediate in the synthesis of various biologically active compounds. The anthranilic acid scaffold is a common feature in many pharmaceutical agents. The N-Boc protecting group allows for controlled and selective reactions at other positions of the molecule, which is crucial in multi-step organic synthesis.

While there is no readily available information on specific signaling pathways directly modulated by N-Boc-N-methylanthranilic acid itself, its derivatives are of significant interest in drug discovery. For instance, anthranilic acid derivatives have been explored for their anti-inflammatory, analgesic, and antimicrobial activities. The synthesis of novel compounds using N-Boc-N-methylanthranilic acid as a starting material is an active area of research aimed at discovering new therapeutic agents.

Due to the lack of specific signaling pathway data for the title compound, a logical workflow for a key experimental procedure is provided as a mandatory visualization.

Conclusion

N-Boc-N-methylanthranilic acid (CAS 141871-02-5) is a valuable synthetic intermediate whose physicochemical properties are crucial for its application in organic synthesis and drug development. This guide has summarized the available data and provided standardized protocols for their experimental determination. While the direct biological activity of this compound is not extensively documented, its role as a precursor to potentially bioactive molecules underscores its importance in the field of medicinal chemistry. Further experimental investigation is warranted to fully characterize its physicochemical profile and explore its potential applications.

References

- 1. scbt.com [scbt.com]

- 2. N-METHYLANTHRANILIC ACID | 119-68-6 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. N-Methylanthranilic acid, 90+% | Fisher Scientific [fishersci.ca]

- 5. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-METHYLANTHRANILIC ACID | 119-68-6 [amp.chemicalbook.com]

Technical Guide: Solubility of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility in various organic solvents. This includes a discussion of expected solubility based on structurally similar compounds and a detailed experimental protocol for accurate measurement.

Introduction to 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a derivative of aminobenzoic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen. The Boc group is widely used in organic synthesis, particularly in peptide synthesis, due to its stability under a range of conditions and its facile removal under mild acidic conditions. The presence of the Boc group, the N-methyl group, and the carboxylic acid moiety gives the molecule a unique combination of lipophilic and polar characteristics, which in turn dictates its solubility in different organic solvents. Understanding its solubility is crucial for applications in drug development, formulation, and chemical synthesis.

Expected Solubility Profile

-

Boc-Protected Amino Acids : Generally, Boc-protected amino acids are soluble in common polar aprotic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Their solubility is influenced by the polarity of the amino acid side chain.

-

Benzoic Acid Derivatives : The solubility of benzoic acid and its derivatives is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. Benzoic acid itself shows good solubility in alcohols and other polar solvents. The solubility of its derivatives is also pH-dependent in protic solvents due to the ionizable carboxylic acid group.

Based on its structure, 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is likely to be limited.

Quantitative Solubility Data

The following table provides a template for researchers to populate with experimentally determined solubility data. The solvents listed are commonly used in organic synthesis and drug development.

| Solvent Name | Solvent Class | Expected Solubility | Experimentally Determined Solubility (mg/mL) at 25°C |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |

| Dichloromethane (DCM) | Halogenated | Moderate to High | Data to be determined |

| Tetrahydrofuran (THF) | Ether | Moderate | Data to be determined |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Data to be determined |

| Ethyl Acetate | Ester | Moderate | Data to be determined |

| Methanol | Polar Protic | Moderate | Data to be determined |

| Ethanol | Polar Protic | Moderate | Data to be determined |

| Isopropanol | Polar Protic | Low to Moderate | Data to be determined |

| Toluene | Aromatic Hydrocarbon | Low | Data to be determined |

| Hexane | Aliphatic Hydrocarbon | Very Low | Data to be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[1] The following protocol outlines the steps to measure the solubility of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid in various organic solvents, followed by quantification using High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

-

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

4.2. Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

4.3. Detailed Procedure

-

Preparation of Saturated Solution :

-

Add an excess amount of solid 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid to a vial. An amount that is visibly in excess of what will dissolve is sufficient.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be maintained throughout this period.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[2]

-

-

Dilution :

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis :

-

Prepare a series of standard solutions of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method to separate and quantify the compound. Key parameters to consider are the column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solution and record the peak area.

-

-

Calculation :

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can influence the solubility of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid:

-

Solvent Polarity : The "like dissolves like" principle suggests that the compound will be more soluble in solvents with similar polarity.

-

Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature. However, this should be determined experimentally.

-

pH (in protic solvents) : The carboxylic acid group can be deprotonated in the presence of a base, forming a more polar and often more soluble salt.[3]

-

Crystalline Form : Different polymorphs of a compound can have different solubilities.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound's properties, like solubility, influence its biological activity is crucial. The following diagram illustrates the logical relationship between physicochemical properties and biological outcomes.

Caption: Relationship between physicochemical properties and biological outcomes.

This guide provides a foundational understanding and practical protocols for researchers working with 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. Accurate determination of its solubility in various organic solvents is a critical step in harnessing its full potential in scientific research and development.

References

Spectroscopic and Analytical Profile of N-Boc-N-methylanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methylanthranilic acid, also known by its IUPAC name tert-butyl (2-carboxyphenyl)(methyl)carbamate, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure incorporates a protected amine and a carboxylic acid on an aromatic scaffold, making it a versatile intermediate for the construction of more complex molecules. Accurate and thorough characterization of this compound is paramount for its effective use in research and development. This technical guide provides a detailed overview of the expected spectroscopic data for N-Boc-N-methylanthranilic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines generalized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of synthesized organic compounds.

Chemical Information

| Property | Value |

| Chemical Name | N-Boc-N-methylanthranilic acid |

| IUPAC Name | tert-butyl (2-carboxyphenyl)(methyl)carbamate |

| CAS Number | 141871-02-5[1] |

| Molecular Formula | C₁₃H₁₇NO₄[1] |

| Molecular Weight | 251.28 g/mol [1] |

| Structure |  |

Predicted Spectroscopic Data

Extensive literature searches did not yield publicly available experimental spectroscopic data for N-Boc-N-methylanthranilic acid. Therefore, the following data is predicted based on the chemical structure and general principles of spectroscopy. These predictions are intended to guide researchers in the analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the protons of the tert-butoxycarbonyl (Boc) protecting group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Ar-H (ortho to COOH) |

| ~7.5 | t | 1H | Ar-H |

| ~7.3 | t | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~3.2 | s | 3H | N-CH ₃ |

| ~1.5 | s | 9H | -C(CH ₃)₃ (Boc) |

| ~11.0 | br s | 1H | COOH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Carboxylic Acid) |

| ~155 | C =O (Boc) |

| ~140 | Ar-C (quaternary) |

| ~132 | Ar-C H |

| ~130 | Ar-C H |

| ~128 | Ar-C H |

| ~125 | Ar-C H |

| ~120 | Ar-C (quaternary) |

| ~81 | -C (CH₃)₃ (Boc) |

| ~35 | N-C H₃ |

| ~28 | -C(C H₃)₃ (Boc) |

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Predicted IR Data (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~2980, 2930 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Boc) |

| ~1600, 1480 | Medium | C=C stretch (Aromatic) |

| ~1250, 1150 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Interpretation |

| 252.1 | [M+H]⁺ (protonated molecule) |

| 274.1 | [M+Na]⁺ (sodium adduct) |

| 196.1 | [M - C₄H₉O₂ + H]⁺ (loss of Boc group) |

| 152.1 | [M - C₅H₉O₂ + H]⁺ (loss of tert-butoxy group) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-N-methylanthranilic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition (ESI): Infuse the sample solution into the electrospray ionization source of a mass spectrometer. Acquire the spectrum in positive ion mode to observe protonated molecules and other adducts. The mass range should be set to scan beyond the expected molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a newly synthesized organic compound like N-Boc-N-methylanthranilic acid.

Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

References

A Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid: Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources and purity considerations for the chemical compound 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid (CAS No. 141871-02-5). This information is critical for researchers in drug discovery and development who require well-characterized starting materials for their synthetic endeavors.

Introduction

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a protected amino acid derivative increasingly utilized as a building block in the synthesis of complex organic molecules, including peptidomimetics and pharmaceutical intermediates. The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for controlled and selective reactions in multi-step synthetic pathways. Given its role as a foundational reagent, ensuring the purity and reliable sourcing of this compound is paramount to achieving reproducible and successful experimental outcomes.

Commercial Sources and Stated Purity

A survey of chemical suppliers reveals that 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is available from several commercial sources. However, the level of quality control and the specificity of the purity data provided can vary significantly among suppliers.

It is noteworthy that some major suppliers, such as Sigma-Aldrich, provide this compound as part of their portfolio for early discovery research and explicitly state that they do not collect analytical data for this product.[1] In such cases, the product is sold "as-is," and the responsibility for confirming its identity and purity lies with the end-user.[1]

Other suppliers may offer more detailed analytical information, often in the form of a Certificate of Analysis (CoA) that can be requested. This documentation may include results from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

The following table summarizes the available information on commercial suppliers and the stated purity of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid.

| Supplier | CAS Number | Stated Purity | Availability of Analytical Data |

| Sigma-Aldrich | 141871-02-5 | Not specified; sold "as-is"[1] | Does not collect analytical data for this product.[1] |

| Ambeed | 141871-02-5 | Not specified on website | NMR, HPLC, LC-MS, UPLC & more available.[2] |

| BLDpharm | 141871-02-5 | Not specified on website | - |

| Combi-Blocks | 141871-02-5 | 95% | - |

| TCI America | 141871-02-5 | >98.0% (T) | - |

Note: The information in this table is based on publicly available data and may be subject to change. Researchers are strongly encouraged to contact suppliers directly to obtain the most current product specifications and a lot-specific Certificate of Analysis.

Experimental Protocols for Purity Verification

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method would be suitable for this compound.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile (or methanol) with an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective. The gradient would start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute the compound and any potential impurities.

-

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm) is appropriate.

-

Quantification: The purity can be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure and assessing the purity of the compound.

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals corresponding to the protons of the tert-butyl group, the N-methyl group, the aromatic ring, and the carboxylic acid proton. The integration of these signals should be consistent with the number of protons in each environment. The absence of significant unidentifiable signals is an indicator of high purity.

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) are suitable for this molecule. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid (C₁₃H₁₇NO₄, MW: 251.28 g/mol ).

General Workflow for Sourcing and Purity Verification

The following diagram illustrates a logical workflow for researchers when sourcing and verifying the purity of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid.

Conclusion

For researchers and professionals in drug development, the procurement of high-purity starting materials is a critical first step in the synthetic workflow. While 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is commercially available, the onus of purity verification often falls on the researcher. A thorough evaluation of supplier-provided data, coupled with in-house analytical testing using standard techniques such as HPLC and NMR, is essential to ensure the quality and integrity of this important building block. This diligent approach will contribute to the reliability and reproducibility of experimental results, ultimately accelerating the drug discovery and development process.

References

Navigating the Synthesis Landscape: A Technical Guide to N-Boc-N-methylanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage of N-Boc-N-methylanthranilic acid, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. This document outlines the material's properties, safe handling procedures, and storage requirements to ensure its stability and integrity for research and development applications.

Physicochemical Properties

Understanding the physical and chemical properties of N-Boc-N-methylanthranilic acid is fundamental to its appropriate handling and use. The following tables summarize the key quantitative data for both the N-Boc protected and the parent compound, N-methylanthranilic acid.

Table 1: Physicochemical Data for N-Boc-N-methylanthranilic acid

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Melting Point | 134.31 °C (Predicted) | [2] |

| Boiling Point | 367 °C at 760 mmHg | [2] |

| Solubility | Slightly soluble in water | [2] |

Table 2: Physicochemical Data for N-methylanthranilic acid (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [3][4][5][6] |

| Molecular Weight | 151.16 g/mol | [3][4][6] |

| Melting Point | 170-172 °C (decomposes) | [4][5] |

| Water Solubility | 200 mg/L at 20 °C | [4][7] |

| Density | 1.244 g/cm³ | [4] |

| logP (octanol-water) | 2.520 | [4] |

Safety and Handling

N-Boc-N-methylanthranilic acid and its parent compound, N-methylanthranilic acid, are classified as irritants. Appropriate safety precautions must be observed to minimize exposure and ensure a safe laboratory environment.

GHS Hazard Information:

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Prevention: Wash hands and face thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Response:

-

IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Stability

Proper storage is crucial to maintain the quality and stability of N-Boc-N-methylanthranilic acid.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. A storage temperature of -20°C is recommended for long-term stability.[2]

-

Incompatible Materials: Strong oxidizing agents.

-

Stability: Stable under recommended storage conditions. The Boc protecting group is sensitive to acidic conditions and can be cleaved.

Experimental Protocols

Protocol: General Peptide Coupling using a Boc-Protected Amino Acid

-

Activation of the Carboxylic Acid:

-

Dissolve N-Boc-N-methylanthranilic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent (e.g., HBTU, HATU, or DCC; 1.1 equivalents) and an activator (e.g., HOBt; 1.1 equivalents).

-

Stir the mixture at room temperature for 10-20 minutes to form the activated ester.

-

-

Coupling Reaction:

-

To the activated ester solution, add the amino acid or peptide with a free amino group (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA; 2-3 equivalents).

-

Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., 10% citric acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated sodium bicarbonate solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizations

The following diagrams illustrate a typical workflow for peptide synthesis using a Boc-protected amino acid and a conceptual representation of a drug discovery workflow where a compound like N-Boc-N-methylanthranilic acid might be utilized.

Caption: Workflow for Peptide Synthesis using N-Boc-N-methylanthranilic acid.

Caption: Conceptual Drug Discovery Workflow Incorporating N-Boc-N-methylanthranilic acid.

References

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. parchem.com [parchem.com]

- 5. N-METHYLANTHRANILIC ACID | 119-68-6 [chemicalbook.com]

- 6. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-methyl anthranilic acid, 119-68-6 [thegoodscentscompany.com]

A Comprehensive Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, also known as N-Boc-N-methylanthranilic acid, is a pivotal synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a protected secondary amine with a carboxylic acid on an aromatic scaffold, make it a versatile building block for the construction of complex heterocyclic systems. This guide provides an in-depth overview of its key properties, a detailed experimental protocol for its synthesis, and its significant applications, particularly as a precursor to bioactive molecules such as kinase inhibitors.

Introduction

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid (Figure 1) has emerged as a crucial reagent in the development of novel therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity, preventing unwanted side reactions while enabling facile deprotection under acidic conditions. The methyl group on the nitrogen and the carboxylic acid functionality on the benzene ring provide key handles for diverse chemical transformations. This strategic combination of functional groups has positioned N-Boc-N-methylanthranilic acid as a valuable precursor in the synthesis of a wide array of biologically active compounds, most notably in the development of kinase inhibitors for cancer therapy. Its utility is exemplified in the synthesis of molecules targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in human cancers.

Figure 1: Chemical Structure of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

The Strategic Role of the Boc Protecting Group in the Synthesis of N-Methylated Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in modern drug discovery, offering a pathway to enhanced metabolic stability, improved membrane permeability, and constrained conformational flexibility. The tert-butyloxycarbonyl (Boc) protecting group plays a crucial, albeit challenging, role in the solid-phase peptide synthesis (SPPS) of these modified peptides. This technical guide provides an in-depth analysis of the function of the Boc group in the context of N-methylated amino acids, detailing the synthetic hurdles, quantitative performance metrics, and comprehensive experimental protocols.

Introduction: The Significance of N-Methylation and the Boc Protecting Group

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a key modification for improving the pharmacokinetic properties of therapeutic peptides.[1][2] This alteration provides steric hindrance that can protect against enzymatic degradation and can induce specific secondary structures beneficial for receptor binding.[3][4]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, particularly in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[5] Its stability under various conditions and facile removal under mild acidic conditions make it a valuable tool.[6] However, the synthesis of peptides containing N-methylated amino acids using Boc chemistry presents unique challenges, primarily due to the increased steric bulk and reduced nucleophilicity of the secondary amine, which can lead to slower and less efficient coupling reactions.[6][7]

The Core Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in the synthesis of N-methylated peptides is the steric hindrance imposed by the N-methyl group. This bulkiness, combined with the electron-donating nature of the methyl group which reduces the nucleophilicity of the secondary amine, makes peptide bond formation more difficult compared to primary amines.[7][8] This often results in incomplete coupling reactions, leading to deletion sequences and a decrease in the overall yield and purity of the target peptide.[8] To overcome these hurdles, specialized coupling reagents and optimized protocols are necessary.[7][9]

Quantitative Analysis of Performance

The efficiency of incorporating Boc-protected N-methylated amino acids is highly dependent on the chosen coupling reagents and reaction conditions. Below are tables summarizing typical quantitative data for key steps in the process.

Table 1: Typical Performance Metrics for Solid-Phase Synthesis of a Peptide Containing a Boc-N-Me-Amino Acid Residue [6]

| Parameter | Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin are commonly used. |

| Coupling Efficiency (Standard Amino Acid) | >99% | Monitored by the Kaiser test. |

| Coupling Efficiency (N-Me-Amino Acid) | ~95-98% | Often requires double coupling or optimized reagents. Monitored by tests for secondary amines (e.g., Chloranil, Isatin). |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and the number of N-methylated residues. |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |

| Final Purified Peptide Yield | 10 - 30% | Highly sequence-dependent. |

Table 2: Comparative Performance of Common Coupling Reagents for N-Methylated Amino Acids [7]

| Coupling Reagent | Activation Method | Relative Efficiency for N-Me-Amino Acids | Racemization Risk | Notes |

| Uronium/Aminium Salts | ||||

| HATU/HBTU | Forms HOBt/HOAt active ester | High | Low to Moderate | HATU is generally more effective than HBTU for sterically hindered couplings. |

| Phosphonium Salts | ||||

| PyBOP/PyAOP | Forms HOBt/HOAt active ester | High | Low | PyAOP is often preferred for difficult couplings. |

| PyBrOP | Forms acyl bromide | Very High | Moderate | Highly reactive, but can increase the risk of racemization. |

| Other | ||||

| DCC/DIC with HOBt/HOAt | Forms active ester | Moderate | Low | A classic method, but can be less efficient for N-methylated residues. |

Experimental Protocols

Synthesis of Boc-N-Methyl-Amino Acids

A common method for the N-methylation of a Boc-protected amino acid involves the use of sodium hydride (NaH) and methyl iodide (MeI) in an aprotic solvent like tetrahydrofuran (THF).[10]

Materials:

-

Boc-protected amino acid

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide (or deuterated methyl iodide for isotopic labeling)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dry a round-bottom flask containing a stir bar in an oven and cool under an inert atmosphere (e.g., argon).

-

Dissolve the Boc-amino acid in anhydrous THF.

-

Cool the solution in an ice bath.

-

Add methyl iodide (a gross excess, typically 5-10 equivalents, is used).[10]

-

Carefully add sodium hydride (5-10 equivalents) in small portions over a few hours, allowing the vigorous bubbling to subside between additions.[10]

-

After the final addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Quench: Carefully quench the excess NaH by the slow, dropwise addition of isopropanol until bubbling ceases, followed by the dropwise addition of water.

-

Workup:

-

Reduce the volume of THF using a rotary evaporator.

-

Transfer the mixture to a separatory funnel using deionized water.

-

Wash the aqueous layer three times with diethyl ether to remove mineral oil.

-

Acidify the aqueous layer to a pH of 1-2 with 1M HCl.

-

Extract the N-Boc-N-methyl-amino acid with three portions of ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the product.

-

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines a manual Boc-SPPS workflow for incorporating a Boc-N-methyl-amino acid.

Materials:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid

-

Boc-protected amino acids

-

Boc-N-methyl-amino acid

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HATU)

-

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

Reagents for monitoring coupling (e.g., Kaiser test reagents for primary amines, Chloranil or Isatin test reagents for secondary amines)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

-

Treat with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc group.[5]

-

Wash the resin with DCM, followed by isopropanol, and then DMF.

-

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes, then wash with DMF.

-

Coupling of Standard Amino Acid:

-

Pre-activate the Boc-amino acid (3-4 equivalents) with the coupling reagent (e.g., HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF.

-

-

Incorporation of Boc-N-Methyl-Amino Acid:

-

Repeat steps 2 and 3 to deprotect the N-terminus.

-

Pre-activate the Boc-N-methyl-amino acid (3-4 equivalents) with HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours, or longer if necessary.

-

Monitoring: The Kaiser test will yield a false negative. Use a specific test for secondary amines:

-

Chloranil Test: A blue or blue-green color on the resin beads indicates an unreacted secondary amine.[8]

-

Isatin Test: A blue color indicates an incomplete coupling.

-

-

If the coupling is incomplete, repeat the coupling step (double coupling).

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.

-

Final Boc Deprotection: After the final coupling, perform a final deprotection (step 2).

Cleavage and Deprotection of the N-Methylated Peptide from the Resin

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][11]

Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., p-cresol, anisole, thioanisole)

-

Cold diethyl ether

-

Acetic acid solution (e.g., 10% in water)

Procedure (Low-High HF Cleavage):

-

Dry the peptide-resin thoroughly under high vacuum.

-

Low HF Step (for sensitive residues):

-

In a specialized HF cleavage apparatus, treat the resin with a mixture of HF, dimethyl sulfide (DMS), and a scavenger (e.g., p-cresol) at 0°C for 2 hours.

-

Remove the HF and DMS under vacuum.

-

-

High HF Step:

-

Treat the resin with anhydrous HF and a scavenger (e.g., anisole) at 0°C for 1 hour.

-

Remove the HF under vacuum.

-

-

Peptide Precipitation:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

-

Filter the peptide and wash with more cold ether.

-

-

Extraction and Lyophilization:

-

Extract the peptide from the resin with an aqueous acetic acid solution.

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

-

Visualization of Key Processes

General Workflow for Boc-SPPS of N-Methylated Peptides

Boc Protection and Deprotection Cycle

Conclusion

The use of the Boc protecting group in the synthesis of N-methylated peptides is a powerful, yet demanding, technique. The inherent challenges of reduced reactivity and steric hindrance necessitate a strategic approach, including the use of highly efficient coupling reagents, rigorous monitoring of reaction completion, and optimized deprotection and cleavage protocols. By understanding the nuances of Boc chemistry in this specialized context, researchers and drug development professionals can successfully synthesize these valuable modified peptides, paving the way for the next generation of peptide-based therapeutics with enhanced "drug-like" properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]

Methodological & Application

Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a valuable building block in organic synthesis and medicinal chemistry. The procedure involves the protection of the secondary amine of 2-(methylamino)benzoic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This application note includes detailed experimental procedures, tables of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and related fields.

Introduction

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, also known as N-Boc-N-methylanthranilic acid, is a key intermediate in the synthesis of a variety of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. This protocol details a reliable method for the preparation of this compound from commercially available starting materials.

Chemical Reaction Scheme

The synthesis proceeds via the reaction of 2-(methylamino)benzoic acid with di-tert-butyl dicarbonate in the presence of a base, as depicted below:

Caption: Reaction scheme for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of aminobenzoic acids.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-(Methylamino)benzoic acid | Reagent | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc anhydride) | Reagent | Sigma-Aldrich |

| Sodium carbonate (Na2CO3) | Anhydrous | Fisher Scientific |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hydrochloric acid (HCl) | 2 N solution | VWR |

| Anhydrous sodium sulfate (Na2SO4) | ACS Grade | VWR |

| Deionized water | --- | --- |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 2-(methylamino)benzoic acid (1.0 eq) in a 5% w/v aqueous solution of sodium carbonate (Na2CO3).

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.2 eq) in tetrahydrofuran (THF).

-

Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 12 hours.

-

Workup - Solvent Removal: After 12 hours, remove the THF from the reaction mixture using a rotary evaporator.

-

Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 2 N HCl. A precipitate should form.

-

Workup - Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography on silica gel if required.

Data Presentation

Table 1: Reagent Quantities (for a 10 mmol scale reaction)

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |

| 2-(Methylamino)benzoic acid | 151.16 | 10.0 | 1.51 | --- | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 12.0 | 2.62 | --- | 1.2 |

| Sodium carbonate | 105.99 | --- | (in 5% w/v solution) | --- | --- |

| Tetrahydrofuran | --- | --- | --- | (as required for dissolution) | --- |

| 2 N Hydrochloric acid | --- | --- | --- | (as required for acidification) | --- |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12 hours |

| Expected Yield | >90%[1] |

| Appearance of Product | Off-white to white solid |

Experimental Workflow

References

Application Notes and Protocols for the Use of N-Boc-N-methylanthranilic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids and sterically hindered building blocks, such as N-Boc-N-methylanthranilic acid, into peptide sequences is a key strategy in medicinal chemistry. This modification can impart favorable pharmacological properties, including enhanced metabolic stability, increased cell permeability, and constrained conformational flexibility, which can lead to improved target affinity and selectivity. However, the synthesis of peptides containing these residues presents significant challenges due to the reduced nucleophilicity of the secondary amine and increased steric hindrance, often resulting in low coupling yields and incomplete reactions.

These application notes provide a comprehensive guide for the successful incorporation of N-Boc-N-methylanthranilic acid into peptide sequences using solid-phase peptide synthesis (SPPS). Detailed protocols for coupling, cleavage, and purification are provided, along with a discussion of the critical parameters and potential challenges.

Key Applications

The use of N-Boc-N-methylanthranilic acid in SPPS is particularly valuable for:

-

Improving Pharmacokinetic Properties: The N-methyl group can protect the amide bond from enzymatic degradation, increasing the peptide's half-life in vivo.

-

Enhancing Cell Permeability: The increased lipophilicity imparted by the N-methyl and anthranilic acid moieties can improve the ability of the peptide to cross cell membranes.

-

Inducing Bioactive Conformations: The steric bulk of the residue can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.

-

Developing Novel Peptide Therapeutics: The unique structural features of N-methylanthranilic acid can be exploited to design peptides with novel biological activities.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of sterically hindered and N-methylated amino acids. The following table summarizes the expected performance of various common coupling reagents for the acylation of N-Boc-N-methylanthranilic acid.

| Coupling Reagent | Activating Agent | Base | Expected Coupling Efficiency | Racemization Risk | Notes |

| HATU | HOAt | DIPEA | High | Low | Highly recommended for sterically hindered and N-methylated residues.[1] |

| PyAOP | N/A | DIPEA | High | Low | Another highly effective phosphonium salt-based reagent for difficult couplings.[2] |

| PyBOP | HOBt | DIPEA | Moderate to High | Low | Generally effective, but may be less efficient than HATU or PyAOP for this specific residue.[2][3] |

| HBTU | HOBt | DIPEA | Moderate | Low | Less effective than HATU for sterically hindered couplings.[1] |

| DIC/HOBt | HOBt | N/A | Low to Moderate | Moderate | Carbodiimide-based methods are generally less efficient for N-methylated amino acids. |

This data is a qualitative summary based on literature for similar sterically hindered and N-methylated amino acids. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines the manual synthesis of a peptide containing N-Boc-N-methylanthranilic acid using a Boc-based strategy on a Merrifield resin.

Materials:

-

Merrifield resin (100-200 mesh, 1% DVB)

-

N-Boc-protected amino acids

-

N-Boc-N-methylanthranilic acid

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Piperidine (for Fmoc strategy if used)

-

Methanol (MeOH)

-

Diethyl ether (cold)

-

Scavengers (e.g., anisole, thioanisole, ethanedithiol)

Workflow Diagram:

Caption: General workflow for one cycle of Boc-SPPS.

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling of N-Boc-N-methylanthranilic Acid:

-

In a separate vial, dissolve N-Boc-N-methylanthranilic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours. The extended coupling time is necessary due to steric hindrance.

-

Monitoring the Coupling: Perform a Kaiser test. Note that secondary amines like N-methylanthranilic acid will give a negative (yellow) result. A chloranil or isatin test can be used to monitor the presence of free secondary amines.

-

If the coupling is incomplete, a second coupling can be performed.

-

-

Washing: After coupling, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).

Protocol 2: Cleavage and Deprotection

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous HF and TFMSA are extremely corrosive and toxic.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers: Anisole, Thioanisole

-

Cold diethyl ether

-

HF cleavage apparatus (if using HF)

Workflow Diagram:

Caption: Workflow for peptide cleavage and purification.

Procedure (TFMSA Cleavage):

-

Dry the peptide-resin under high vacuum for at least 4 hours.

-

Place the dried resin in a round-bottom flask with a stir bar.

-

Add scavengers (e.g., a mixture of thioanisole and anisole) to the resin.

-

Cool the flask in an ice bath.

-

Slowly add TFMSA to the flask while stirring.

-

Allow the reaction to proceed at 0-5°C for 1-2 hours.

-

Precipitate the peptide by adding the cleavage mixture to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the crude peptide multiple times with cold diethyl ether to remove scavengers and byproducts.

-

Dry the crude peptide under vacuum.

Protocol 3: Purification by RP-HPLC

Peptides containing N-methylated residues, especially aromatic ones, can be more hydrophobic and may exhibit complex chromatographic behavior due to the presence of cis/trans isomers of the N-methylated amide bond.[4] This can result in broadened or multiple peaks on the HPLC chromatogram.

Materials:

-

Crude peptide

-

Water, HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Reversed-phase C18 or C8 HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-